molecular formula C11H15NO B11767138 3-(p-Tolyl)pyrrolidin-3-ol

3-(p-Tolyl)pyrrolidin-3-ol

Cat. No.: B11767138
M. Wt: 177.24 g/mol
InChI Key: VIJOQUBTZLXSIM-UHFFFAOYSA-N
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Description

3-(p-Tolyl)pyrrolidin-3-ol ( 702630-29-3) is an organic compound with the empirical formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . This pyrrolidine derivative features a hydroxy group and a p-tolyl ring attached to the same carbon atom of the saturated heterocyclic ring, making it a compound of interest in various synthetic and pharmacological research applications. Pyrrolidine scaffolds are recognized as privileged structures in medicinal chemistry, often serving as the core for biologically active molecules. Specifically, pyrrolidine-3-ol derivatives have been identified as key intermediates in the synthesis of pyrrolidine-based iminosugars, which are being investigated for their potential as alpha-glucosidase inhibitors . Such inhibitors represent a therapeutic approach for managing type 2 diabetes by preventing postprandial hyperglycemia . Furthermore, monomeric alkaloids containing pyrrolidine and other nitrogen heterocycles are a significant focus of antimicrobial research, with studies exploring their activity against various bacterial and fungal strains . Researchers can utilize this compound as a versatile building block for developing novel therapeutic candidates in these and other areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(4-methylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3

InChI Key

VIJOQUBTZLXSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNC2)O

Origin of Product

United States

Contextual Significance of 3 P Tolyl Pyrrolidin 3 Ol in Heterocyclic Chemistry Research

Overview of Pyrrolidine (B122466) Heterocycles as Pivotal Scaffolds in Academic Organic Synthesis

The pyrrolidine ring is a privileged scaffold in organic synthesis and medicinal chemistry. nih.gov This five-membered nitrogen heterocycle is a core component of many natural products, including essential amino acids like proline and hydroxyproline, as well as a wide array of alkaloids. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of functional groups, which is a critical factor for specific interactions with biological targets such as enzymes and receptors. nih.gov

In academic and industrial research, pyrrolidines are not only synthetic targets but also valuable tools. They are widely employed as chiral auxiliaries and organocatalysts in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. nih.gov The development of novel synthetic methodologies, such as 1,3-dipolar cycloadditions and various aminocyclization strategies, continues to expand the toolkit for creating diverse and densely functionalized pyrrolidine derivatives. nih.gov The structural versatility and inherent bioactivity of the pyrrolidine framework ensure its continued importance as a building block in drug discovery and chemical biology.

Interdisciplinary Importance of Pyrrolidinol Derivatives in Chemical Research

The introduction of a hydroxyl group onto the pyrrolidine scaffold to form pyrrolidinol derivatives significantly enhances their chemical and biological diversity. These cyclic amino alcohols are key intermediates in the synthesis of a wide range of pharmaceuticals. sciforum.net The hydroxyl group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological macromolecules.

Specifically, 3-hydroxypyrrolidine derivatives are valuable precursors for a variety of therapeutic agents. Research has shown that compounds within the 3-aryl-3-hydroxypyrrolidine class, to which 3-(p-Tolyl)pyrrolidin-3-ol belongs, are of significant interest. For instance, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were synthesized and evaluated as potential androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC). nih.gov This study highlights how the 3-aryl-3-hydroxypyrrolidine scaffold can be systematically modified to optimize biological activity. nih.gov

Furthermore, the strategic placement of different aryl groups at the 3-position allows for the fine-tuning of a compound's properties. For example, derivatives like 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol are studied in medicinal chemistry as the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity. evitachem.com The p-tolyl group in this compound, a simple methyl-substituted phenyl ring, offers another point of variation for structure-activity relationship (SAR) studies, making it a valuable compound for exploring the chemical space around this important pharmacophore.

The synthesis of these tertiary carbinols, such as this compound, is a topic of ongoing research, with various methods being developed to create these chiral centers efficiently. The compound itself, identified by its CAS number 727967-46-6, serves as a building block for more complex molecules in diverse research applications. fluorochem.co.uk

Advanced Synthetic Methodologies for 3 P Tolyl Pyrrolidin 3 Ol and Its Derivatives

Retrosynthetic Disconnections for the 3-(p-Tolyl)pyrrolidin-3-ol Framework

Retrosynthetic analysis provides a logical approach to devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, primarily focusing on the formation of the pyrrolidine (B122466) ring and the installation of the tertiary alcohol and the p-tolyl group.

One common disconnection involves breaking the C-N bonds of the pyrrolidine ring. This leads to precursors such as a 1,4-dihalide or a related dielectrophile and a primary amine. A more sophisticated approach involves a disconnection at the C2-N and C5-N bonds, suggesting a cyclization of an amino alcohol or a related precursor.

A particularly powerful retrosynthetic strategy for 3-aryl-3-pyrrolidinols involves a disconnection that breaks the C-C bond between the pyrrolidine ring and the aryl group, as well as the C-O bond of the hydroxyl group. This suggests a precursor such as a pyrrolidin-3-one and an organometallic reagent like a Grignard or organolithium reagent derived from p-bromotoluene. This approach allows for the late-stage introduction of the aryl group.

Another key disconnection focuses on the formation of the C3-C4 bond of the pyrrolidine ring, potentially through an intramolecular Michael addition or a similar cyclization reaction. This would start from an acyclic precursor containing both the amine and the activated alkene or carbonyl functionality.

The following table summarizes some of the primary retrosynthetic disconnections for the this compound framework:

Disconnection StrategyKey PrecursorsSynthetic Transformation
C-N Bond Formation1,4-Dihalobutane derivative, p-Tolyl amine derivativeNucleophilic substitution
C-C Aryl Bond FormationPyrrolidin-3-one, p-Tolyl magnesium bromideGrignard reaction
Intramolecular CyclizationAmino ketone or ester with a p-tolyl groupReductive amination, Dieckmann condensation

Foundational Synthetic Routes to Substituted Pyrrolidin-3-ols

The synthesis of substituted pyrrolidin-3-ols can be achieved through various foundational routes. A prevalent method involves the nucleophilic addition of an organometallic reagent to a suitably protected pyrrolidin-3-one. For the synthesis of this compound, this would involve the reaction of an N-protected pyrrolidin-3-one with a p-tolyl Grignard or organolithium reagent. The choice of the nitrogen protecting group is crucial to prevent side reactions and to be easily removable in a subsequent step.

Another established route involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. chemrxiv.orgnih.gov This method allows for the direct formation of 3-aryl pyrrolidines from readily available starting materials. chemrxiv.orgnih.gov While this approach directly furnishes the 3-aryl pyrrolidine core, subsequent oxidation at the 3-position would be necessary to install the hydroxyl group.

Furthermore, intramolecular cyclization reactions of acyclic precursors are a cornerstone in pyrrolidine synthesis. For instance, the reductive amination of a γ-amino ketone bearing a p-tolyl group can lead to the formation of the desired pyrrolidin-3-ol.

Enantioselective and Diastereoselective Synthesis of this compound

The stereoselective synthesis of this compound is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed to control the stereochemical outcome of the synthesis.

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a powerful strategy for the synthesis of enantiomerically pure compounds. Amino acids, such as proline and hydroxyproline, are excellent chiral precursors for the synthesis of substituted pyrrolidines. nih.govmdpi.com For example, (4R)-hydroxy-L-proline can be converted into a chiral pyrrolidin-3-one derivative, which can then undergo a diastereoselective Grignard addition with a p-tolyl magnesium halide to furnish the desired this compound with a specific stereochemistry at the C3 and C4 positions. The inherent chirality of the starting material directs the stereochemical outcome of the reaction.

In recent years, asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. Chiral small molecules are used to catalyze reactions that create stereocenters with high enantioselectivity.

Chiral phosphoric acids have proven to be highly effective catalysts for a variety of enantioselective transformations. In the context of pyrrolidine synthesis, they can catalyze the intramolecular cyclization of acyclic precursors, such as imines derived from amino ketones, to afford enantioenriched pyrrolidine derivatives. The chiral phosphate (B84403) anion forms a chiral ion pair with the protonated imine, effectively shielding one face of the molecule and directing the nucleophilic attack to the other, thus inducing enantioselectivity.

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of pyrrolidines. Chiral ligands are used to modulate the stereochemical course of the reaction.

Iridium-Diamine Catalysis: Chiral iridium complexes, often in combination with chiral diamine ligands, are effective catalysts for the asymmetric hydrogenation of unsaturated precursors. For instance, the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) or pyrroline (B1223166) derivative could yield a chiral pyrrolidine.

Palladium-Catalyzed Cycloaddition: Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) precursors with imines are a powerful method for the construction of the pyrrolidine ring. The use of chiral phosphine (B1218219) ligands can induce high levels of enantioselectivity in the resulting pyrrolidine products. This approach allows for the convergent synthesis of highly functionalized pyrrolidines.

The following table provides a summary of selected asymmetric synthetic methods for pyrrolidine derivatives:

MethodCatalyst/Chiral SourceKey TransformationStereocontrol
Chiral Pool Synthesis(4R)-Hydroxy-L-prolineDiastereoselective Grignard AdditionSubstrate Control
Asymmetric OrganocatalysisChiral Phosphoric AcidEnantioselective Intramolecular CyclizationCatalyst Control
Metal-Catalyzed Asymmetric SynthesisIridium-Diamine ComplexAsymmetric HydrogenationCatalyst Control
Metal-Catalyzed Asymmetric SynthesisPalladium-Chiral Phosphine Complex[3+2] CycloadditionCatalyst Control

Asymmetric Organocatalysis in Pyrrolidine Ring Formation

Asymmetric 1,3-Dipolar Cycloaddition Strategies

Asymmetric 1,3-dipolar cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of pyrrolidine rings. acs.org These reactions typically involve the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. acs.orgmdpi.com In the context of synthesizing this compound, this strategy can be envisioned through the reaction of an azomethine ylide with a suitable p-tolyl-containing dipolarophile.

The diastereoselective approach often relies on introducing chiral information into either the dipolar precursor or the dipolarophile. acs.org For instance, the use of a chiral N-tert-butanesulfinylimine group can act as an effective electron-withdrawing group in 1-azadienes, enabling highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. acs.org By employing a silver carbonate catalyst, proline derivatives with up to four stereogenic centers can be obtained with high regio- and diastereoselectivity. acs.org The configuration of the final pyrrolidine product is directed by the stereochemistry of the sulfinyl group. acs.org

Key features of this methodology include the simultaneous generation of multiple stereocenters and the potential for high levels of stereocontrol. acs.org The reaction of an in situ generated azomethine ylide with an alkene dipolarophile is a common approach to constructing the pyrrolidine core. acs.org

Table 1: Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Catalyst Dipolarophile Azomethine Ylide Source Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)

This table is illustrative of the general methodology and not specific to the direct synthesis of this compound.

Kinetic Resolution Techniques for Enantiopure Pyrrolidinols

Kinetic resolution (KR) is a widely used strategy for obtaining enantiomerically pure compounds from a racemic mixture. whiterose.ac.uk This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the derivatized, faster-reacting enantiomer in high enantiomeric excess. whiterose.ac.uk For the synthesis of enantiopure this compound, enzymatic kinetic resolution offers a mild and highly selective approach. whiterose.ac.uk

Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation. whiterose.ac.ukmdpi.com For example, the acetylation of racemic 3-hydroxypyrrolidines using lipases such as Amano Lipase (B570770) P or PS-IM has been shown to achieve excellent enantioselectivity for both the acetylated product and the remaining alcohol. whiterose.ac.uk

Dynamic kinetic resolution (DKR) is an advancement over traditional KR that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.comnih.gov This is achieved by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com Chemoenzymatic DKR, which pairs a lipase for the resolution step with a metal catalyst (e.g., ruthenium complexes) for the racemization, has been successfully applied to the synthesis of various chiral alcohols. nih.govmdpi.com

Table 2: Enzymatic Kinetic Resolution of 3-Hydroxypyrrolidines

Enzyme Acylating Agent Solvent Enantiomeric Excess (e.e.) of Product Enantiomeric Excess (e.e.) of Starting Material
Amano Lipase P Isopropenyl acetate Diisopropyl ether >99% >99%

This data is based on resolutions of generic 3-hydroxypyrrolidines and illustrates the potential of the technique for this compound. whiterose.ac.uk

Desymmetrization Approaches for Chiral Pyrrolidine Scaffolds

Desymmetrization of achiral or meso-compounds is a powerful strategy for the efficient synthesis of complex chiral molecules. nih.gov This approach converts a simple, symmetric starting material into an enantioenriched product by differentiating between two enantiotopic groups. nih.gov For the synthesis of chiral pyrrolidine scaffolds, desymmetrization can generate multiple stereocenters in a highly controlled manner. nih.gov

One notable example is the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position through the desymmetrization of oxetanes. organic-chemistry.org This can be achieved using either a chiral auxiliary, such as tert-butylsulfinamide with an indium triflate catalyst, or a catalytic system employing a chiral phosphoric acid. organic-chemistry.org The chiral auxiliary approach provides excellent diastereoselectivity, while the catalytic method offers high enantioselectivity. organic-chemistry.org

Another application of desymmetrization is the enantioselective palladium-catalyzed carboamination of meso-2,5-diallylpyrrolidinyl ureas. nih.gov This reaction creates both a C-N and a C-C bond and yields products with three stereocenters with good diastereoselectivity and enantioselectivity. nih.gov

Table 3: Desymmetrization Strategies for Chiral Pyrrolidine Synthesis

Starting Material Chiral Source Catalyst Product Stereoselectivity
Oxetane tert-Butylsulfinamide In(OTf)3 Excellent diastereoselectivity
Oxetane Chiral Phosphoric Acid - Excellent enantioselectivity

This table highlights general desymmetrization approaches applicable to pyrrolidine synthesis. nih.govorganic-chemistry.org

Innovative Approaches in Pyrrolidinol Ring Construction

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for constructing the pyrrolidine ring. These innovative approaches often offer advantages such as increased molecular diversity, reduced reaction times, and milder reaction conditions.

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. tandfonline.comresearchgate.netnih.gov This approach is highly atom- and step-economical, leading to increased efficiency and reduced waste. tandfonline.com MCRs are particularly well-suited for generating libraries of structurally diverse pyrrolidine derivatives for drug discovery. researchgate.net

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for pyrrolidine synthesis. acs.orgnih.govnu.edu.kz For instance, chiral aldehydes can be employed in these reactions, followed by a subsequent cyclization step, to produce a variety of stereoisomers of peptidomimetic pyrrolidines. acs.orgnih.gov The diastereoselective synthesis of substituted pyrrolidines has also been achieved through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation, constructing up to three stereogenic centers. nih.govacs.org

A three-component reaction catalyzed by Yb(OTf)3, involving aldehydes, amines, and 1,1-cyclopropanediesters, provides a diastereoselective route to pyrrolidines, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Pyrrolidine Derivatives

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. youtube.com The rapid and intense heating generated by microwaves can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields compared to conventional heating methods. youtube.comresearchgate.net

This technology has been successfully applied to the synthesis of various pyrrolidine derivatives. researchgate.netmdpi.com For example, the N-alkylation of a NH pyrrolidine-fused chlorin (B1196114) has been achieved using microwave irradiation, offering a time- and energy-efficient alternative to conventional heating. mdpi.com While the yield was slightly lower with microwave assistance, the reaction time was halved. mdpi.com The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has also been developed using microwave assistance, resulting in high yields. researchgate.net

Photochemical and Electrochemical Methods for Pyrrolidinol Synthesis

Photochemical and electrochemical methods offer green and sustainable alternatives for the synthesis of pyrrolidines. These techniques often proceed under mild conditions and can provide access to unique reactivity patterns.

A photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives. nih.govosaka-u.ac.jp This reaction proceeds via a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.gov

Electrochemical synthesis provides a mild and economical method for constructing the pyrrolidine ring. chemistryviews.org For example, N-centered radicals can be generated electrochemically from tosyl-protected amines, which then undergo cyclization to form pyrrolidines in good yields and with high chemoselectivity. chemistryviews.org This approach utilizes inexpensive and readily available graphite (B72142) and stainless steel electrodes. chemistryviews.org Another electrochemical method enables the synthesis of pyrrolidines from amino alcohol substrates, offering an alternative to the classic Mitsunobu reaction with an expanded scope of nucleophiles. rsc.org

A one-pot photoenzymatic synthesis has been reported for N-Boc-3-hydroxypyrrolidine, combining a photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction to achieve high conversion and excellent enantiomeric excess. nih.gov

C-H Functionalization Strategies for Pyrrolidine Scaffolds

Directly converting C-H bonds into C-N, C-C, or C-O bonds is a powerful strategy that enhances synthetic efficiency by reducing the need for pre-functionalized starting materials. researchgate.net For the synthesis of pyrrolidine scaffolds, intramolecular C-H amination, where a nitrogen-based reactive intermediate inserts into a C-H bond within the same molecule, is a particularly streamlined approach.

Transition-metal catalysis is central to many C-H functionalization reactions. Dirhodium catalysts, for example, are effective in promoting intramolecular nitrene insertion into sp³ C-H bonds to yield N-unprotected pyrrolidines. organic-chemistry.org This method avoids the need for external oxidants or directing groups. organic-chemistry.org Similarly, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of amine substrates protected with a picolinamide (B142947) (PA) group provides a reliable route to pyrrolidine compounds. organic-chemistry.org

Beyond traditional metal catalysis, biocatalysis is emerging as a potent tool for C-H functionalization. Evolved enzymes can facilitate the construction of chiral pyrrolidines through intramolecular C(sp³)–H amination, offering a sustainable and highly selective alternative to chemical catalysts. acs.org These biocatalytic systems can create valuable chiral N-heterocyclic building blocks for drug discovery. acs.org The selectivity in these enzymatic reactions is often controlled by the specific binding orientation of the substrate within the enzyme's active site. acs.org

Table 1: Catalytic Systems for Pyrrolidine Synthesis via C-H Functionalization
Catalyst TypeSpecific Catalyst/SystemType of C-H FunctionalizationKey FeaturesReference
Transition MetalDirhodium ComplexesIntramolecular Nitrene InsertionAllows synthesis of N-unprotected pyrrolidines; no external oxidants needed. organic-chemistry.org
Transition MetalPalladium ComplexesIntramolecular Amination of Unactivated C-H BondsEffective for picolinamide-protected amines; predictable selectivity. organic-chemistry.org
BiocatalystEvolved Enzymes (e.g., Cytochrome P450 variants)Intramolecular C(sp³)–H AminationProvides chiral pyrrolidines with high enantioselectivity; environmentally benign. acs.org

Green Chemistry Principles Applied to Pyrrolidinol Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of pyrrolidinols and related structures, this involves designing safer chemicals and processes, maximizing atom economy, and using renewable resources and safer solvents. mdpi.com The development of methodologies that operate in environmentally benign solvents, proceed without catalysts, or maximize the incorporation of all starting material atoms into the final product are key areas of focus.

Utilization of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional volatile organic compounds (VOCs) are often hazardous and contribute to pollution. Green chemistry encourages the use of safer alternatives.

Water and ethanol (B145695) are ideal green solvents due to their low toxicity and availability. An efficient and sustainable synthesis of polycyclic pyrrolidine-fused spirooxindoles has been developed using an ethanol-water mixture as the reaction medium. semanticscholar.org This approach avoids toxic solvents and often simplifies product purification. semanticscholar.org Bio-based solvents, derived from renewable feedstocks, offer another sustainable alternative. sigmaaldrich.com For example, N-butyl pyrrolidone (NBP) is being explored as a safer, bio-based replacement for the reprotoxic N-methyl pyrrolidone (NMP), a common solvent in chemical manufacturing. researchgate.net

Ionic liquids (ILs) are also recognized as "green" solvent alternatives because of their low vapor pressure, high thermal stability, and recyclability. mdpi.com They have been successfully used as a reaction medium for the one-pot, three-component synthesis of dispirooxindolo-pyrrolidines. mdpi.com The ability to recycle the ionic liquid for multiple reaction cycles further enhances the sustainability of the process. mdpi.com

Table 2: Comparison of Traditional vs. Green Solvents in Heterocycle Synthesis
Traditional SolventAssociated HazardsGreen AlternativeBenefits of AlternativeReference
Dichloromethane (DCM)Suspected carcinogen, volatile2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, lower toxicity acs.org
N-Methylpyrrolidone (NMP)Reproductive toxicityN-Butyl pyrrolidone (NBP), γ-Valerolactone (GVL)Bio-based, lower toxicity profile researchgate.net
Benzene (B151609)Carcinogenic, flammableEthanol/WaterNon-toxic, renewable, improved safety semanticscholar.org
Various VOCsVolatility, flammability, toxicityIonic Liquids (e.g., [bmim]BF₄)Low vapor pressure, recyclable, thermally stable mdpi.com

Catalyst-Free and Atom-Economical Synthetic Pathways

Synthetic strategies that eliminate the need for a catalyst, particularly those based on heavy or precious metals, are highly desirable from a green chemistry perspective. Such methods reduce costs, simplify purification, and avoid potential contamination of the final product with metal residues. A notable example is the catalyst-free, one-pot, three-component domino reaction for synthesizing novel pyrrolidine-fused spirooxindoles at room temperature in an ethanol-water medium. semanticscholar.org Another approach involves a catalyst- and solvent-free reductive amination of levulinic acid to produce N-substituted pyrrolidones. nih.govresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as cycloadditions and domino reactions, are inherently greener as they generate minimal waste. rsc.org Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols is an atom-economical method for producing nitrogen heterocycles in a single step. organic-chemistry.org Similarly, allylation reactions using alcohols as precursors are considered green because water is the only byproduct. rsc.org These principles guide the development of more efficient and sustainable routes to complex molecules like this compound.

Table 3: Examples of Catalyst-Free and Atom-Economical Reactions for Pyrrolidine Synthesis
Reaction TypeKey FeaturesGreen Chemistry PrincipleReference
Three-Component Domino ReactionCatalyst-free, proceeds in EtOH/H₂O at room temperature.Catalyst-Free, Benign Solvent semanticscholar.org
Reductive Amination of Levulinic AcidCatalyst-free and solvent-free conditions.Catalyst-Free, Solvent-Free nih.govresearchgate.net
1,3-Dipolar CycloadditionAll atoms from the azomethine ylide and dipolarophile are incorporated into the product.Atom Economy nih.gov
Domino Redox Isomerization/CyclizationSingle catalytic step to form complex heterocycles from linear precursors.Atom Economy, Step Economy organic-chemistry.org

Chemical Reactivity and Derivatization Strategies for 3 P Tolyl Pyrrolidin 3 Ol

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom (N-Substitution)

The presence of a secondary amine in the pyrrolidine ring offers a readily accessible handle for various N-substitution reactions. These modifications are fundamental in medicinal chemistry for modulating properties such as basicity, lipophilicity, and pharmacological activity.

N-alkylation of the pyrrolidine nitrogen in 3-(p-tolyl)pyrrolidin-3-ol can be achieved through several established synthetic methodologies. One common approach is the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Another powerful method for N-alkylation is reductive amination. This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. For instance, the reaction of a pyrrolidine derivative with an aldehyde in the presence of a reducing agent can efficiently yield the N-alkylated product. bu.edu

Reagent/CatalystReaction ConditionsProduct TypeReference
Alkyl Halide, Base (e.g., K₂CO₃, Et₃N)Solvent (e.g., CH₃CN, DMF), HeatN-Alkylpyrrolidine nih.gov
Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Solvent (e.g., DCE, THF), Room TempN-Alkylpyrrolidine bu.eduorganic-chemistry.org
o-Vanillin, p-toluidineSolid-state, solvent-freeImine intermediate for reductive amination researchgate.net

This table presents generalized conditions for N-alkylation of secondary amines, applicable to this compound.

The nitrogen atom of the pyrrolidine ring can be readily acylated using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. researchgate.net These reactions are generally high-yielding and provide stable amide derivatives. The use of bismuth(III) salts as catalysts has been shown to efficiently promote the N-acylation of sulfonamides with both acid chlorides and anhydrides under solvent-free conditions. researchgate.net

Sulfonylation of the pyrrolidine nitrogen introduces a sulfonyl group, which can act as a protecting group or modulate the biological activity of the molecule. The reaction is typically carried out using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. researchgate.netcbijournal.com The Hinsberg reaction, a classic test for distinguishing primary, secondary, and tertiary amines, relies on the reaction of amines with benzenesulfonyl chloride. wikipedia.org For secondary amines like this compound, this reaction would yield an insoluble sulfonamide. wikipedia.org

ReagentReaction ConditionsProduct TypeReference
Acid Chloride/Anhydride, BaseSolvent (e.g., CH₂Cl₂, THF)N-Acylpyrrolidine researchgate.net
Sulfonyl Chloride, BaseSolvent (e.g., Pyridine, CH₂Cl₂)N-Sulfonylpyrrolidine researchgate.netcbijournal.com
Acetic AnhydrideSolvent-free, HeatN-Acetylpyrrolidine tandfonline.com

This table presents generalized conditions for N-acylation and sulfonylation of secondary amines, applicable to this compound.

The pyrrolidine nitrogen can serve as a nucleophile in cyclization reactions to form fused N-heterocyclic systems. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of bicyclic structures. One such example is the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of heterocyclic amines with suitable reagents. nih.gov The synthesis of 1,2,4-triazole-fused heterocycles can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted amine precursors. organic-chemistry.orgresearchgate.netnih.gov These reactions significantly expand the chemical space accessible from this compound, offering pathways to complex molecular architectures.

Reactant TypeReaction ConditionsProduct TypeReference
Bifunctional ElectrophileSolvent, Catalyst (if needed), HeatFused N-Heterocycle nih.gov
N-(pyrid-2-yl)formamidoximesTrifluoroacetic anhydride tandfonline.comrsc.orggoogle.comTriazolo[1,5-a]pyridines organic-chemistry.org
2-aminopyridinesCyclizing agentPyrazolo[1,5-a]pyrimidines nih.gov

This table presents generalized conditions for the formation of N-heterocyclic derivatives from secondary amines, with potential applicability to this compound.

Transformations of the Hydroxyl Group at C-3

The tertiary hydroxyl group at the C-3 position of this compound is a key site for chemical modification, although its reactivity is sterically hindered. Transformations at this position can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

Oxidation of the tertiary benzylic alcohol in this compound is challenging under standard conditions. Tertiary alcohols are generally resistant to oxidation without cleavage of carbon-carbon bonds. However, specific reagents and conditions can effect this transformation. For instance, certain strong oxidizing agents under harsh conditions might lead to ring-opening or degradation. More controlled oxidation to a ketone would require specialized methods, potentially involving initial dehydration to an enamine followed by oxidation. The oxidation of benzylic alcohols to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. beilstein-journals.orgresearchgate.net While primary and secondary benzylic alcohols are readily oxidized, tertiary benzylic alcohols are more resistant. rsc.orgyoutube.com Tandem elimination-oxidation of tertiary benzylic alcohols with an oxoammonium salt has been reported to yield an allylic ether product. rsc.org

Due to the stability of the pyrrolidine ring, direct oxidation to a carboxylic acid analog without ring cleavage is synthetically challenging and not a commonly employed strategy for this class of compounds.

Esterification of the tertiary hydroxyl group in this compound is generally difficult due to steric hindrance. Standard Fischer esterification conditions (acid catalyst and heat) are likely to cause dehydration of the tertiary alcohol. chemguide.co.uklibretexts.org More effective methods for esterifying tertiary alcohols often involve the use of more reactive acylating agents, such as acid anhydrides, in the absence of a catalyst and solvent, often at elevated temperatures. tandfonline.com Alternatively, coupling reagents developed for peptide synthesis can sometimes be employed for the esterification of sterically hindered alcohols. organic-chemistry.org It is important to note that under acidic conditions, tertiary alcohols can undergo dehydration to form alkenes as a major side product. stackexchange.com

Etherification of the tertiary hydroxyl group also presents challenges due to steric hindrance and the potential for elimination reactions under acidic or basic conditions. masterorganicchemistry.com Williamson ether synthesis is generally not suitable for tertiary alcohols due to the strong basic conditions promoting elimination. rsc.org Acid-catalyzed etherification with another alcohol is a possibility, proceeding through a tertiary carbocation intermediate. masterorganicchemistry.comyoutube.com However, this method is often limited to the synthesis of symmetrical ethers or requires a large excess of the less hindered alcohol. masterorganicchemistry.com

Reaction TypeReagentReaction ConditionsProduct TypeReference
EsterificationCarboxylic AnhydrideSolvent-free, HeatTertiary Ester tandfonline.com
EsterificationCarboxylic Acid, Acid CatalystHeat (potential for dehydration)Tertiary Ester chemguide.co.uklibretexts.org
EtherificationAlcohol, Acid CatalystHeatTertiary Ether masterorganicchemistry.comyoutube.com

This table presents generalized conditions for the esterification and etherification of tertiary alcohols, with potential applicability to the hydroxyl group of this compound.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C3 position of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is challenging and requires prior activation of the hydroxyl moiety. This can be achieved either by protonation under strong acidic conditions or by converting it into a more competent leaving group, such as a sulfonate ester or a halide. Given the tertiary nature of the carbinol carbon, these reactions typically proceed through an SN1-type mechanism, involving the formation of a stabilized tertiary carbocation intermediate. The stability of this cation is enhanced by the adjacent electron-donating nitrogen atom and the p-tolyl group.

Activation via Protonation: Treatment with strong hydrohalic acids (e.g., HBr, HCl) protonates the hydroxyl group, forming a good leaving group (water). Subsequent departure of water generates the tertiary carbocation, which is then trapped by the halide ion to yield the corresponding 3-halo-3-(p-tolyl)pyrrolidine.

Conversion to Sulfonate Esters: A milder method for activating the hydroxyl group involves its conversion to a sulfonate ester, such as a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) forms the corresponding sulfonate ester. These tolyl sulfonates are excellent leaving groups in nucleophilic substitutions. wikipedia.org The resulting activated intermediate can then be reacted with a wide range of nucleophiles (e.g., azides, cyanides, amines) to introduce new functional groups at the C3 position.

Table 1: Potential Nucleophilic Substitution Reactions at C3

Reagent(s)PurposeIntermediatePotential ProductReaction Type
HBr / HeatHalogenationTertiary Carbocation3-Bromo-3-(p-tolyl)pyrrolidineSN1
SOCl₂, PyridineHalogenationChlorosulfite ester3-Chloro-3-(p-tolyl)pyrrolidineSNi
TsCl, PyridineActivationTosylate ester3-(p-Tolyl)pyrrolidin-3-yl 4-methylbenzenesulfonateEsterification
1. MsCl, Et₃N2. NaN₃Azide IntroductionMesylate ester3-Azido-3-(p-tolyl)pyrrolidineSN1
1. TsCl, Pyridine2. KCNCyano Group IntroductionTosylate ester3-(p-Tolyl)pyrrolidine-3-carbonitrileSN1

Modifications and Functionalization of the p-Tolyl Moiety

The p-tolyl group provides another site for chemical modification, primarily through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the existing substituents on the benzene (B151609) ring: the electron-donating, activating methyl group and the pyrrolidinyl substituent. Both groups are ortho-, para-directing. Since they are para to each other, electrophilic attack will be directed to the positions ortho to the methyl group (and meta to the pyrrolidinyl group). It is important to note that under the strongly acidic conditions required for some EAS reactions, the pyrrolidine nitrogen will be protonated, becoming a deactivating, meta-directing group, which would alter the expected regiochemical outcome.

Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can install a halogen atom on the ring.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using an acyl chloride or alkyl halide with a Lewis acid catalyst. These reactions may be complicated by the presence of the basic nitrogen atom, which can coordinate to the Lewis acid.

Functionalization of the Methyl Group: The benzylic protons of the tolyl group's methyl substituent are susceptible to radical reactions. For instance, radical halogenation using N-bromosuccinimide (NBS) with a radical initiator can convert the methyl group to a bromomethyl group, which is a versatile handle for subsequent nucleophilic substitution reactions.

Table 2: Representative Functionalization of the p-Tolyl Moiety

ReactionReagent(s)Expected Product PositionProduct Example
NitrationHNO₃, H₂SO₄Ortho to methyl group3-(4-Methyl-3-nitrophenyl)pyrrolidin-3-ol
BrominationBr₂, FeBr₃Ortho to methyl group3-(3-Bromo-4-methylphenyl)pyrrolidin-3-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ortho to methyl group3-(3-Acetyl-4-methylphenyl)pyrrolidin-3-ol
Radical HalogenationNBS, AIBNBenzylic methyl group3-(4-(Bromomethyl)phenyl)pyrrolidin-3-ol

Ring-Opening and Rearrangement Reactions of Pyrrolidin-3-ol Scaffolds

The pyrrolidine ring, while generally stable as an unstrained five-membered heterocycle, can undergo cleavage or rearrangement under specific conditions. researchgate.net Such "skeletal remodeling" reactions are a powerful strategy for transforming the core framework into different cyclic or acyclic structures. researchgate.net

C-N Bond Cleavage: Recent advancements in organic synthesis have demonstrated that the C-N bonds of unstrained pyrrolidines can be cleaved. researchgate.net For instance, silylium-induced C-N bond cleavage has been reported, which could potentially transform a derivative of this compound into a linear amino alcohol. researchgate.net Other methods involve deconstructive functionalization, for example, using difluorocarbene, which can lead to ring-opened N-formyl products. researchgate.net

Acid-Catalyzed Rearrangements: The tertiary alcohol in the this compound scaffold suggests the possibility of acid-catalyzed rearrangements. Upon protonation of the hydroxyl group and loss of water, the resulting tertiary carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift, leading to ring expansion (to a piperidine) or ring contraction. A plausible pathway could involve a Wagner-Meerwein type of rearrangement, leading to a thermodynamically more stable product.

Another relevant transformation observed in related systems is the Smiles-Truce rearrangement. This process involves intramolecular nucleophilic aromatic substitution and can be used to generate arylated pyrrolidinones from arylsulfonamide precursors in a domino sequence. nih.gov While this applies to a different oxidation state, it highlights the capacity of the pyrrolidine scaffold to participate in complex rearrangement cascades. nih.gov

Condensation and Cycloaddition Reactions involving Pyrrolidin-3-ol Derivatives

The parent compound, this compound, must typically be derivatized to participate in condensation or cycloaddition reactions. The secondary amine of the pyrrolidine ring is a key functional handle for generating reactive intermediates suitable for these transformations.

Condensation Reactions: Derivatives of this compound can be designed to undergo condensation reactions. For example, oxidation of the pyrrolidine ring could yield a ketone at the C2 or C5 position. The resulting α-amino ketone derivative could then participate in aldol-type condensation reactions, forming new carbon-carbon bonds. Asymmetric intramolecular aldol (B89426) reactions have been successfully mediated by chiral pyrrolidine scaffolds. researchgate.net

[3+2] Cycloaddition Reactions: A prominent reaction class for pyrrolidine derivatives is the 1,3-dipolar [3+2] cycloaddition. nih.govacs.org The secondary amine of the pyrrolidine ring can be converted into an azomethine ylide, which is a 1,3-dipole. This is often achieved in situ by the condensation of the amine with an aldehyde or ketone. mdpi.com The resulting azomethine ylide can then react with a dipolarophile, such as an electron-deficient alkene or alkyne, to construct a new five-membered ring fused to the original pyrrolidine scaffold. mdpi.comresearchgate.net This strategy is a powerful tool for the rapid assembly of complex, polycyclic nitrogen-containing heterocycles. mdpi.com

Table 3: Potential Condensation and Cycloaddition Pathways

Derivative TypeReaction ClassReactive IntermediateReagent ExampleProduct Type
Pyrrolidinone derivativeAldol CondensationEnolateAldehyde/Ketone, Baseβ-Hydroxy pyrrolidinone
Pyrrolidine (as is)[3+2] CycloadditionAzomethine YlideAldehyde, then AlkeneFused polycyclic amine

Advanced Spectroscopic and Structural Elucidation Studies of 3 P Tolyl Pyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 3-(p-Tolyl)pyrrolidin-3-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would provide a complete picture of the atomic connectivity and spatial relationships.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and heteroatom-bound protons. The p-substituted tolyl group would present a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (approximately 7.1-7.4 ppm). The methyl group on the tolyl ring would yield a sharp singlet around 2.3 ppm. The pyrrolidine (B122466) ring protons would produce more complex, overlapping multiplets in the aliphatic region, while the hydroxyl (-OH) and amine (-NH) protons would appear as broad, exchangeable singlets.

The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, including four distinct aromatic carbon signals (two quaternary, two protonated), one methyl carbon, and four unique carbons for the pyrrolidine ring, one of which is a quaternary carbon (C3) bonded to the hydroxyl and tolyl groups.

To definitively assign these signals, a suite of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, crucial for tracing the connectivity within the pyrrolidine ring from H2 to H4 and H4 to H5.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the pyrrolidine CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations. Key expected correlations include from the tolyl methyl protons to the aromatic C4' carbon and from the pyrrolidine H2 and H4 protons to the quaternary C3 carbon, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Solvent: CDCl₃.

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N1N-H1.5 - 3.0 (broad s)-
C2CH₂3.0 - 3.4 (m)~55
C3C-OHOH: 2.0 - 4.0 (broad s)~75
C4CH₂1.9 - 2.3 (m)~40
C5CH₂2.9 - 3.3 (m)~54
C1'C-~145
C2'/C6'CH7.3 - 7.5 (d)~129
C3'/C5'CH7.1 - 7.3 (d)~125
C4'C-~137
C7'CH₃~2.35 (s)~21

While the primary structure is achiral at C3, the pyrrolidine ring itself is conformationally dynamic, and understanding the spatial arrangement of substituents is important. Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations between protons. For instance, NOE signals between protons on the p-tolyl ring and specific protons on the pyrrolidine ring (e.g., H2 or H4) would help define the preferred orientation of the aromatic group relative to the heterocyclic ring.

If the molecule were synthesized as a racemate of a chiral derivative, chiral shift reagents (e.g., lanthanide complexes) could be employed. These reagents would form diastereomeric complexes in solution, inducing separation of NMR signals for the two enantiomers, allowing for their quantification. However, for the parent compound, this technique is not applicable.

The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes at room temperature, primarily through ring puckering (envelope and twist conformations). Additionally, the nitrogen atom can undergo inversion. These dynamic processes can be studied using variable-temperature (dynamic) NMR. By lowering the temperature, it may be possible to slow these interconversions to the NMR timescale, leading to the broadening and eventual splitting of signals. Analysis of these changes allows for the calculation of the activation energy barriers for these conformational equilibria. No such studies have been reported for this specific molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

A definitive, unambiguous determination of the three-dimensional structure of this compound would be provided by single-crystal X-ray diffraction. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation. Key information obtained would include:

The precise puckering of the pyrrolidine ring.

The orientation of the p-tolyl and hydroxyl substituents relative to the ring.

A detailed map of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the -OH and -NH groups, which dictates the crystal packing.

A search of publicly available crystallographic databases indicates that the crystal structure for this compound has not yet been reported.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the parent ion and its fragments. For this compound (C₁₁H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated from the sum of the most abundant isotopes.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation and elucidate the structure. The fragmentation pathway is expected to be influenced by the tertiary alcohol, the secondary amine, and the stable aromatic ring. Plausible fragmentation mechanisms include:

Loss of Water: A common pathway for alcohols, leading to a prominent [M+H - H₂O]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines and would lead to ring-opening.

Formation of the Tropylium Ion: The p-tolyl group can rearrange to form a stable tropylium-like ion at m/z 91, a common fragment for toluene (B28343) derivatives.

Cleavage of the C3-C4 bond: This would lead to a fragment containing the aromatic ring and the nitrogen atom.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

Predicted m/zProposed Formula of FragmentLikely Origin
178.1232[C₁₁H₁₆NO]⁺[M+H]⁺
160.1126[C₁₁H₁₄N]⁺[M+H - H₂O]⁺
120.0813[C₈H₁₀N]⁺Cleavage of C4-C5 and C2-C3 bonds
91.0548[C₇H₇]⁺Tropylium ion from p-tolyl group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra for this compound would be expected to show several key absorption bands.

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ in the FT-IR spectrum would correspond to the overlapping stretching vibrations of the hydroxyl and amine groups, indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce characteristic bands around 1610 cm⁻¹ and 1515 cm⁻¹.

C-O Stretching: The stretch for the tertiary alcohol C-O bond would typically appear as a strong band in the 1150-1050 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric and non-polar aromatic C=C stretching vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
O-H StretchAlcohol3400 - 3200Strong, Broad
N-H StretchSecondary Amine3350 - 3300Medium, Broad
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₂, CH₃)2980 - 2850Strong
C=C StretchAromatic Ring1610, 1515Medium-Strong
N-H BendSecondary Amine1580 - 1490Medium
C-O StretchTertiary Alcohol1150 - 1050Strong
C-N StretchAmine1250 - 1020Medium

Despite a comprehensive search for scientific literature and spectroscopic data, no specific information regarding the chiroptical spectroscopy (Circular Dichroism or Optical Rotatory Dispersion) of this compound is publicly available.

Numerous search strategies were employed, including the use of the compound's chemical name and its CAS number (67465-16-1 for the hydrochloride salt), in combination with terms such as "Circular Dichroism," "CD spectroscopy," "Optical Rotatory Dispersion," "ORD," "chiral properties," and "enantiomeric purity." The search was conducted across a wide range of scientific databases and scholarly publications.

The results of this extensive search did not yield any experimental or computational studies detailing the CD or ORD spectra, Cotton effects, specific rotation values, or any other chiroptical data for this compound. Consequently, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested.

The absence of such data in the public domain prevents a scientifically accurate and thorough discussion of the advanced spectroscopic and structural elucidation of this particular compound using chiroptical methods.

Theoretical and Computational Investigations of 3 P Tolyl Pyrrolidin 3 Ol and Pyrrolidinol Systems

Conformational Landscape Analysis of the Pyrrolidine (B122466) Ring

The conformational landscape of the pyrrolidine ring can be described by a pseudorotational pathway that connects two main types of conformations: the envelope (or bent) form, where one atom is out of the plane of the other four, and the twist (or twisted) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. nih.govacs.org

The interconversion between these conformers occurs through a low-energy barrier, allowing the ring to be highly flexible. For the parent pyrrolidine molecule, computational studies have been performed to map this pathway. Ab initio calculations have determined the energy barrier for pseudorotation to be approximately 284 cm⁻¹ (or ~3.4 kJ/mol). nih.gov The two most stable conformers are typically the equatorial and axial forms, referring to the orientation of the N-H bond, with the equatorial conformer being slightly more stable. nih.govacs.org

Table 1: Calculated Relative Energies of Unsubstituted Pyrrolidine Conformers.
ConformerMethodRelative Energy (cm⁻¹)Relative Energy (kJ/mol)
Equatorial (most stable)CCSD(T)00
AxialCCSD(T)170.20
Transition State (Barrier)CCSD(T)2843.40

This table presents theoretical energy values for the parent pyrrolidine ring, illustrating the low barrier to pseudorotation. Data adapted from computational studies. nih.gov

The introduction of substituents onto the pyrrolidine ring significantly alters its conformational preferences. The size, stereochemistry, and electronic nature of the substituents dictate the favored pucker of the ring. nih.gov In 3-(p-Tolyl)pyrrolidin-3-ol, the substituents at the C3 position—a hydroxyl group and a bulky p-tolyl group—are expected to dominate the conformational landscape.

Substituents generally prefer to occupy a pseudo-equatorial position to minimize steric strain. nih.gov For a 3-substituted pyrrolidinol, this preference can lock the ring into a specific envelope or twist conformation.

Steric Effects : The large p-tolyl group at the C3 position will create significant steric hindrance. To alleviate this, the ring is likely to adopt a conformation where the p-tolyl group is in a pseudo-equatorial orientation. This will strongly influence the equilibrium between different puckered forms. nih.govnih.gov

Stereoelectronic Effects : The electronegative hydroxyl group also influences the ring's conformation. Hyperconjugative interactions, such as electron donation from C-H bonding orbitals into the C-O antibonding orbital (σCH → σ*CO), can stabilize specific puckered states. researchgate.net The orientation of the hydroxyl group (pseudo-axial vs. pseudo-equatorial) will be determined by a complex interplay of these steric and electronic factors.

The conformation of the five-membered ring, in turn, influences the relative orientation of the substituents, which can impact intermolecular interactions and biological function. researchgate.net

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for a detailed quantitative analysis of pyrrolidinol systems. indexcopernicus.comnih.gov These methods allow for the precise determination of molecular structures, energies, and electronic properties.

Geometry optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface, representing a stable molecular structure. scm.com For this compound, this involves identifying the most stable conformers arising from ring puckering and the relative orientations of the C3 substituents.

Methods like DFT with the B3LYP functional and the 6-31G(d) basis set are commonly used to perform these optimizations. researchgate.netmdpi.com Calculations would typically be performed on different stereoisomers (R and S) and their respective low-energy conformers. For each isomer, conformers with the hydroxyl group in pseudo-axial and pseudo-equatorial positions would be optimized to determine their relative stabilities. The bulky p-tolyl group is expected to strongly favor a pseudo-equatorial position in the lowest energy conformer.

Table 2: Hypothetical Relative Energies of (R)-3-(p-Tolyl)pyrrolidin-3-ol Conformers Calculated via DFT.
Conformer Description (p-tolyl pseudo-equatorial)Relative Energy (kJ/mol)
Ring Pucker A, OH pseudo-equatorial0.00 (most stable)
Ring Pucker A, OH pseudo-axial5.8
Ring Pucker B, OH pseudo-equatorial3.2
Ring Pucker B, OH pseudo-axial9.5

This table provides a representative example of results from a DFT-based energetic analysis, illustrating how ring pucker and substituent orientation affect stability.

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in chemical reactions. The HOMO-LUMO energy gap is an indicator of chemical stability. indexcopernicus.com For this compound, the HOMO is likely to be localized on the electron-rich p-tolyl ring, while the LUMO may be distributed across the pyrrolidine ring and its substituents.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecular surface, identifying regions of positive and negative electrostatic potential. mdpi.com These maps are useful for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. In this compound, a negative potential would be expected around the oxygen and nitrogen atoms, indicating their roles as hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge transfer, hyperconjugative interactions, and intramolecular bonding. indexcopernicus.com This can quantify the stabilizing effects of interactions, such as those between lone pairs on the nitrogen or oxygen atoms and adjacent antibonding orbitals.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the NMR spectra for different stable conformers, a weighted average can be compared with experimental data to provide insight into the conformational equilibrium in solution. researchgate.net

Table 3: Representative Calculated ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Conformer of this compound.
Carbon AtomCalculated Chemical Shift (ppm)Assignment
C2/C555.2Pyrrolidine ring
C375.8Pyrrolidine ring (bearing OH and tolyl)
C448.1Pyrrolidine ring
Tolyl-C (ipso)142.5Aromatic ring
Tolyl-C (ortho/meta)129.5 / 126.0Aromatic ring
Tolyl-C (para)137.0Aromatic ring
Tolyl-CH₃21.3Methyl group

This table shows an example of theoretically predicted ¹³C NMR data, a tool used to correlate structure with experimental spectra.

Vibrational Frequencies : DFT calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. semanticscholar.orgnih.gov The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. semanticscholar.org This analysis allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch, N-H stretch, C-N stretch, and aromatic ring vibrations, providing a detailed fingerprint of the molecule's structure. rsc.orgkfupm.edu.sa

Molecular Dynamics (MD) Simulations of Pyrrolidinol Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique has become a vital tool in drug discovery and materials science for exploring the conformational landscape of flexible molecules like this compound. mdpi.commdpi.com By simulating the interactions between atoms, MD provides insights into the structural, dynamical, and thermodynamic properties of a molecular system. nih.govacs.org

The foundation of an MD simulation is a molecular mechanics force field, which is a set of parameters used to calculate the potential energy of the system. acs.org For a pyrrolidinol system, this would involve defining parameters for bond stretching, angle bending, and torsional (dihedral) angles within the pyrrolidine ring and its substituents. acs.org The simulation begins with an initial structure, often derived from experimental data or quantum mechanical calculations, which is then placed in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. mdpi.com

The simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com Analysis of this trajectory reveals the molecule's conformational dynamics. For this compound, key areas of interest would include the puckering of the five-membered pyrrolidine ring, the orientation of the hydroxyl (-OH) and p-tolyl groups, and the potential for intramolecular hydrogen bonding. The pyrrolidine ring is known to undergo pseudorotation, a process that can be thoroughly investigated using these methods. acs.org

From the simulation data, various properties can be calculated to characterize the molecule's behavior. The root-mean-square deviation (RMSD) can track the stability of the molecule's conformation over the simulation, while the radius of gyration (Rg) provides information about its compactness. mdpi.comnih.gov Analysis of dihedral angles within the pyrrolidine ring can identify the most stable ring conformations (e.g., envelope or twist forms). Furthermore, the number and lifetime of hydrogen bonds, both intramolecular and with the surrounding solvent, can be quantified, offering insights into the molecule's solubility and interaction patterns. nih.gov The results of such analyses are crucial for understanding how the molecule might interact with biological targets like proteins or enzymes. mdpi.comacs.org

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
Analyzed PropertyDescriptionHypothetical Finding
Ring Puckering ConformationDescribes the 3D shape of the pyrrolidine ring.The ring predominantly adopts two major envelope conformations, with rapid transitions between them.
p-Tolyl Group OrientationMeasures the dihedral angle defining the substituent's rotation relative to the ring.Two preferred rotational states (rotamers) are observed, stabilized by steric and electronic factors.
Intramolecular H-BondingAnalyzes hydrogen bonds between the hydroxyl group and the nitrogen atom.A transient hydrogen bond forms in approximately 15% of the simulation time, influencing ring conformation.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule exposed to the solvent. nih.govConformations with the hydroxyl group oriented towards the solvent show a higher SASA.

Computational Elucidation of Reaction Mechanisms in Pyrrolidinol Synthesis

Computational chemistry provides indispensable tools for understanding the intricate mechanisms of chemical reactions, including those for synthesizing pyrrolidine derivatives. emich.edu Methods like Density Functional Theory (DFT) and post-Hartree-Fock calculations (e.g., MP2) are employed to map the potential energy surface of a reaction, allowing researchers to identify the most favorable reaction pathways. nih.gov This approach is critical for optimizing reaction conditions, predicting stereoselectivity, and designing new synthetic routes. emich.edubeilstein-journals.org

The synthesis of substituted pyrrolidinols can proceed through various pathways, such as the cyclization of amino alcohols or multi-component reactions. mdpi.com Computational studies can elucidate these mechanisms step-by-step. For a given proposed reaction, the geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy structures. nih.gov By calculating the energies of these structures, a detailed reaction energy profile can be constructed.

A key outcome of these calculations is the determination of activation energies (energy barriers) for each step of the reaction. nih.govrsc.org The step with the highest activation energy is the rate-determining step, and understanding its transition state structure can provide crucial insights for catalysis or for modifying reactants to lower this barrier. rsc.org For instance, in a one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, DFT calculations showed that the proton transfer step had a significantly high energy barrier, while the final cyclization step had a very low one. rsc.org

Computational models can also account for the effect of the solvent, which can significantly influence reaction rates and mechanisms. Furthermore, these studies can predict the stereochemical outcome of a reaction. By comparing the activation energies of pathways leading to different stereoisomers, chemists can understand and predict why one product is formed preferentially. emich.edu For example, DFT calculations have been used to show that kinetic selectivity is more significant than thermodynamic selectivity in forming the main products in certain 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) syntheses. beilstein-journals.org Similarly, computational analysis has been applied to the aza-Cope-Mannich reaction to determine how substituents influence the stereoselectivity of pyrrolidine formation. emich.edu

Table 2: Example of Calculated Energy Barriers for a Multi-Step Pyrrolidine Synthesis (Based on a Nef-type rearrangement-cyclization reaction) rsc.org
Reaction StepDescriptionCalculated Activation Energy (kJ/mol)
Michael AdditionAddition of deprotonated nitromethane to coumarin.21.7
Proton TransferTautomerization of the nitromethyl group.197.8
Oxygen Migration (Nef-type)Rearrangement of the nitromethyl group, assisted by a water molecule.142.4
CyclizationFormation of the pyrrolidine ring.11.9

Research Applications and Methodological Contributions of 3 P Tolyl Pyrrolidin 3 Ol and Its Derivatives

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral 3-hydroxypyrrolidine derivatives are essential intermediates in the synthesis of a variety of chiral medicines, including antibiotics, analgesics, and antipsychotics. google.com The defined stereochemistry of compounds like 3-(p-Tolyl)pyrrolidin-3-ol makes them ideal starting points, or "chiral building blocks," for the construction of more complex molecules where stereoisomerism is a critical factor for biological activity. nih.gov Asymmetric synthesis, a field dedicated to creating chiral compounds in high enantiomeric purity, frequently employs such scaffolds. nih.gov

The utility of these compounds is demonstrated in their incorporation into larger, biologically active molecules. For instance, research into novel androgen receptor (AR) antagonists for prostate cancer led to the synthesis of a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives. nih.gov In this context, the specific stereochemistry of the pyrrolidine (B122466) ring was found to be crucial for the desired antagonistic activity. nih.gov The synthesis of these complex targets often begins with foundational pyrrolidine structures, highlighting their role as indispensable precursors. google.com The development of efficient synthetic routes to these chiral pyrrolidine cores is therefore an area of significant research interest. acs.orgnih.gov

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine Precursors This table illustrates the role of the pyrrolidine scaffold as a building block for diverse and complex chemical entities.

Precursor TypeResulting Molecular ArchitectureApplication Area
Chiral 4-hydroxy-2-pyrrolidinecarboxylic acidChiral 3-hydroxypyrrolidinePharmaceutical Intermediate
(R)-glyceraldehyde acetonide derived iminesPyrrolidine-based organocatalystsAsymmetric Synthesis
N-protected pyrrolines3-Aryl pyrrolidinesBiologically Active Molecules
Isatin Baylis-Hillman adducts3-Aryl-3-hydroxypyrrolidin-2-onesHeterocyclic Chemistry

Data sourced from multiple research findings highlighting synthetic pathways. nih.govresearchgate.net

Applications in Organocatalysis and Ligand Design

The field of asymmetric organocatalysis, which uses small organic molecules to catalyze stereoselective reactions, has established the pyrrolidine framework as a privileged motif. nih.govnih.gov Derivatives of proline, the parent amino acid of many pyrrolidine catalysts, are among the most studied and successful organocatalysts. nih.gov this compound and structurally related compounds can be modified to act as highly effective organocatalysts for a wide range of chemical transformations. nih.gov

These catalysts typically operate by forming transient iminium or enamine intermediates with carbonyl compounds, which then participate in stereocontrolled bond-forming reactions. nih.gov Pyrrolidine-based catalysts have proven exceptionally efficient in key asymmetric reactions, as detailed in the table below.

Table 2: Key Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts This interactive table summarizes prominent reactions where pyrrolidine derivatives serve as catalysts, enabling the synthesis of chiral products with high enantioselectivity.

Reaction TypeSubstratesProduct TypeSignificance
Michael Addition Aldehydes/Ketones + Nitroolefinsγ-NitroketonesForms C-C bonds; creates functionalized building blocks. nih.govresearchgate.net
Aldol (B89426) Reaction Aldehydes + Ketonesβ-Hydroxy CarbonylsA fundamental C-C bond-forming reaction in organic synthesis. nih.gov
[3+2] Cycloaddition Azomethine Ylides + AlkenesPolysubstituted PyrrolidinesConstructs the pyrrolidine ring itself with high stereocontrol.
Friedel-Crafts Alkylation Indoles + NitroalkenesAlkylated IndolesForms C-C bonds with electron-rich aromatic systems.

Beyond organocatalysis, the pyrrolidine scaffold is widely used in ligand design for transition metal catalysis. The nitrogen atom within the ring, along with other potential coordinating groups (like the hydroxyl group in this compound), can effectively bind to metal centers. This creates a chiral environment around the metal, enabling it to catalyze asymmetric reactions with high enantioselectivity. pnas.org

Utility in the Development of Complex Molecular Architectures for Chemical Research

The true synthetic power of this compound and its derivatives is realized in their use to construct complex molecular architectures. Their function as both chiral building blocks and precursors to catalysts allows chemists to devise multi-step and domino reaction sequences that rapidly build molecular complexity from simple starting materials. A domino reaction, for instance, involves a sequence of intramolecular transformations where the product of one step triggers the subsequent reaction, all occurring in a single pot.

The asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones via an aza-Michael/aldol domino reaction is a prime example. This process creates a highly substituted pyrrolidinone core with three contiguous stereocenters in a single operation, demonstrating excellent diastereoselectivity and enantioselectivity. The pyrrolidin-2-one substructure is a crucial feature in numerous pharmaceuticals and natural products. The ability to efficiently construct such complex and stereochemically rich scaffolds is of paramount importance for drug discovery and chemical biology research.

Exploration in Advanced Material Science Research

The application of chiral pyrrolidine derivatives is expanding beyond traditional synthesis into the realm of advanced material science. Researchers are exploring the integration of these chiral units into polymeric structures to create functional materials with unique properties. rsc.orgmdpi.com

One significant area of exploration is the development of chiral porous polymers and polymer-supported catalysts . rsc.orgnih.gov By incorporating pyrrolidine-based catalytic sites directly into a stable and porous polymer framework, it is possible to create heterogeneous organocatalysts. rsc.org These materials combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and recyclability. Such catalysts have been successfully used for asymmetric Michael additions in environmentally benign solvents like water. rsc.org

Furthermore, chiral pyrrolidines are being used as monomers or functional components in the synthesis of chiral polymers for applications in chiroptical materials and asymmetric separations. mdpi.comnih.gov These polymers can exhibit unique interactions with polarized light, making them candidates for use in optical communication and sensors. mdpi.com The development of chiral ionic liquids based on pyrrolidinol and their subsequent polymerization is another novel approach to creating new materials for use as chiral selectors in analytical chemistry techniques like chromatography. nih.gov This research highlights a shift towards using fundamental building blocks like this compound not just for discrete molecule synthesis, but for constructing macromolecular systems with programmed chirality and function. rsc.orgmdpi.com

Future Trajectories and Unresolved Challenges in 3 P Tolyl Pyrrolidin 3 Ol Research

Advancements in High-Throughput and Automation in Pyrrolidinol Synthesis

The demand for large and diverse chemical libraries for drug discovery and materials science has propelled the development of high-throughput and automated synthesis platforms. scbt.com For pyrrolidinol synthesis, these technologies offer a pathway to rapidly explore vast chemical spaces and optimize reaction conditions, moving beyond laborious manual processes. chemrxiv.org

Automated platforms are being developed to accelerate library synthesis and reaction optimization. For instance, an automated electrochemical flow platform has been successfully demonstrated for C-N cross-couplings, a common reaction type in medicinal chemistry. chemrxiv.org Such systems, which can be fully automated, can lead to significant increases in reaction yields through rapid, data-driven optimization. chemrxiv.org The integration of automated sample handling, miniaturized assays, and rapid data acquisition, particularly with mass spectrometry analysis, is a breakthrough in reaction screening. This approach minimizes material consumption and shortens analysis times, which is highly compatible with the requirements for late-stage diversification of complex molecules.

Autonomous chemical synthesis platforms aim to address the bottleneck of manual retrosynthetic route finding by enabling high-throughput synthesis capabilities. chemrxiv.org By combining query optimization and domain-driven data engineering, it is possible to dramatically reduce the time required to identify viable synthesis routes for thousands of target molecules. chemrxiv.org

Table 1: High-Throughput and Automation in Chemical Synthesis

TechnologyKey FeaturesImpact on Pyrrolidinol SynthesisReferences
Automated Flow PlatformsSlug-based, automated electrochemical flow; fully automated Design of Experiments (DoE) optimization.Accelerated library synthesis and rapid optimization of reaction conditions, leading to increased yields. chemrxiv.org
Autonomous Synthesis PlatformsHigh-throughput, evidence-based computer-assisted synthesis planning; integration with reaction knowledge graphs.Rapid identification of viable synthetic routes for a large number of target molecules. chemrxiv.org
Miniaturized Assays with MS AnalysisAutomated sample handling, reduced material consumption, rapid data acquisition.Enables high-throughput screening for late-stage functionalization and diversification of pyrrolidinol scaffolds.

Integration of Artificial Intelligence and Machine Learning in Reaction Design for Pyrrolidinols

Table 2: AI and Machine Learning in Chemical Synthesis

AI/ML TechniqueApplication in SynthesisPotential Benefit for Pyrrolidinol ChemistryReferences
Machine Learning Models (e.g., Transformers)Retrosynthesis, reaction outcome prediction.Proposing novel and efficient synthetic routes to 3-(p-Tolyl)pyrrolidin-3-ol and its derivatives. chemcopilot.com
Graph Neural Networks (GNNs)Modeling molecular structures and predicting reactivity.Accurate prediction of reaction outcomes for complex pyrrolidinol syntheses. chemcopilot.com
Reinforcement Learning (RL)Refining retrosynthetic strategies and optimizing reaction parameters.Designing syntheses that are not only high-yielding but also cost-effective and sustainable. chemcopilot.cominnovations-report.com
Bayesian OptimizationEfficiently exploring vast formulation spaces to find optimal compositions.Accelerating the optimization of reaction conditions with minimal experimental effort. chemcopilot.com

Development of Sustainable and Resource-Efficient Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries to reduce environmental impact. chemijournal.com For the synthesis of pyrrolidinols, this involves the use of environmentally friendly solvents, the development of catalyst-free reactions, and the improvement of energy efficiency. researchgate.netijpsjournal.com

A key focus of green chemistry is the replacement of toxic and hazardous solvents. rsc.org Research has identified greener alternatives to commonly used dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). rsc.orgnih.gov For instance, N-butylpyrrolidinone has been shown to be a non-toxic alternative that retains many of the desirable characteristics of a dipolar aprotic solvent for cross-coupling reactions. rsc.org Furthermore, pyrrolidine (B122466) itself has been identified as an efficient base for Fmoc-removal in solid-phase peptide synthesis, enabling the use of less polar, greener solvent mixtures. acs.org The use of aqueous media, whenever possible, is also a key strategy in green chemistry. mdpi.com

Energy efficiency is another important aspect of sustainable synthesis. jddhs.com Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times from hours to minutes by directly heating the reaction mixture. jddhs.commdpi.com Solvent-free reactions, sometimes facilitated by grinding or ball-milling, represent another approach to minimize waste and energy consumption. chemijournal.comdntb.gov.ua Biocatalysis, the use of enzymes or whole microorganisms to catalyze reactions, offers a highly selective and eco-friendly alternative to traditional chemical catalysts. jddhs.commdpi.com Enzymatic reactions often proceed under mild conditions, reducing energy consumption and the formation of unwanted byproducts. jddhs.commdpi.com

Expanding the Scope of Pyrrolidinol-Based Catalytic Systems

Chiral pyrrolidine derivatives are privileged scaffolds in organocatalysis, capable of promoting a wide range of transformations in an enantioselective and environmentally friendly manner. mdpi.com The development of novel pyrrolidine-based catalysts aims to improve efficiency, expand the substrate scope, and adapt them for use with less reactive substrates. mdpi.com

The structural modification of pyrrolidine-derived organocatalysts is a key strategy for optimizing their performance. mdpi.com By introducing different functional groups, researchers can fine-tune the steric and electronic properties of the catalyst to enhance its activity and selectivity. For example, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been developed to produce either C2- or C3-alkylated pyrrolidines by selecting either a cobalt or nickel catalyst. organic-chemistry.orgnih.gov This divergent approach provides access to a variety of enantioenriched pyrrolidine scaffolds. nih.gov

Pyrrolidine-containing ligands are also being used to develop new metal-based catalytic systems. For example, new pyrrolidine-containing bipyridines and terpyridines have been synthesized as ligands for ruthenium complexes, leading to improved visible light absorption and opening up new possibilities for photovoltaic devices. acs.org Furthermore, the development of an efficient synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has enabled more extensive structure-activity relationship studies, which can aid in the further development of nNOS inhibitors. nih.gov

Interdisciplinary Research Synergies in Pyrrolidine Chemistry

The versatility of the pyrrolidine scaffold makes it a subject of interest across multiple scientific disciplines, leading to fruitful interdisciplinary collaborations. scbt.com The unique structural and electronic properties of pyrrolidine derivatives make them valuable in drug discovery, materials science, and biocatalysis. scbt.comnih.gov

In medicinal chemistry, the pyrrolidine ring is a common motif in a wide range of biologically active compounds, including anticancer, antibacterial, and central nervous system agents. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring is often crucial for its biological activity, and different stereoisomers can exhibit different pharmacological profiles. nih.govresearchgate.net The development of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives as inhibitors of inorganic pyrophosphatase with antibacterial activity is a recent example of the application of pyrrolidine chemistry in the search for new therapeutic agents. nih.gov

In materials science, pyrrolidine derivatives are used in the design of advanced materials such as polymers and nanomaterials with applications in electronics and coatings. scbt.com The incorporation of pyrrolidine-containing ligands into metal complexes, for instance, can enhance their photophysical properties for applications in solar energy conversion. acs.org

The intersection of pyrrolidine chemistry and biocatalysis is another area of active research. nih.gov Engineered enzymes are being developed to construct chiral pyrrolidines through novel biocatalytic pathways, such as intramolecular C(sp3)–H amination. nih.gov This enzymatic approach provides a sustainable and highly selective method for preparing valuable chiral building blocks for drug discovery and synthetic chemistry. nih.gov The synergy between synthetic chemistry and biology in this area is paving the way for the development of new chemoenzymatic platforms for the synthesis of complex molecules. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(p-Tolyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

  • Palladium-Catalyzed Cross-Coupling : Introduce the p-tolyl group via Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, use Pd(OAc)₂ (5 mol%) with SPhos ligand in THF at 80°C for 12 hours .
  • Redox-Neutral C-H Functionalization : Utilize quinone-based mediators to generate N-aryliminium intermediates, enabling direct α-C-H functionalization of pyrrolidin-3-ol precursors .
  • Key Optimization Parameters :
ParameterOptimal Range
Temperature60–100°C
SolventDMF, THF, or EtOH
Catalyst Loading2–10 mol% Pd
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR to confirm substitution patterns (e.g., p-tolyl aromatic protons at δ 7.1–7.3 ppm) .
  • ¹³C NMR to identify carbonyl or hydroxyl-bearing carbons .
    • X-ray Crystallography : Resolve absolute stereochemistry and confirm intramolecular hydrogen bonding .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅NO: 177.1154) .
    • HPLC Analysis : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the biological activity of this compound derivatives?

Methodological Answer:

  • Stereochemical Impact :
  • (3S,5S) vs. (3R,5R) diastereomers exhibit differential receptor binding due to spatial orientation of the hydroxyl and p-tolyl groups .
  • Example: (3S)-configured analogs show 10-fold higher affinity for serotonin receptors compared to (3R) isomers .
    • Experimental Design :
  • Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) .
  • Test activity in vitro using receptor-binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

Methodological Answer:

  • Meta-Analysis Framework :
FactorAnalysis Approach
Assay VariabilityCompare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) .
Solubility EffectsTest compound stability in DMSO vs. saline .
Stereochemical PurityVerify enantiomeric excess via chiral HPLC .
  • Reproducibility Protocols :
  • Standardize assay conditions (pH 7.4, 37°C, 5% CO₂) .
  • Use computational docking (AutoDock Vina) to predict binding modes and validate inconsistencies .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing Protocol :

Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C for 24–72 hours .

Monitor degradation via LC-MS (e.g., detect hydrolyzed or oxidized byproducts) .

Calculate half-life (t₁/₂) using first-order kinetics.

  • Key Findings from Analog Studies :
  • Pyrrolidin-3-ol derivatives degrade rapidly at pH < 3 due to lactam formation .
  • Hydroxyl group oxidation is minimized under inert atmospheres (N₂ or Ar) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematic Solubility Screen :
SolventSolubility (mg/mL)Method
Water<0.1Shake-flask
Ethanol25.3 ± 2.1UV-Vis calibration
DCM45.8 ± 3.6Gravimetric analysis
  • Resolution of Contradictions :
  • Discrepancies often arise from impurities (e.g., residual salts). Pre-purify via recrystallization .
  • Use Hansen solubility parameters to predict optimal solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.